

Application Notes and Protocols for Ancient DNA Extraction Using Chelex® 100

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Compound of Interest

Compound Name: CHELEX 100

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Chelex® 100 for the extraction of ancient DNA (aDNA) from various sample types. The protocols detailed below are designed to maximize DNA yield and purity while minimizing the risk of contamination, a critical consideration in aDNA studies.

Introduction to Chelex® 100 in Ancient DNA Extraction

Chelex® 100 is a chelating ion-exchange resin composed of styrene-divinylbenzene copolymers with paired iminodiacetate ions. In DNA extraction, its primary function is to bind polyvalent metal ions, particularly magnesium (Mg^{2+}).^{[1][2]} This action is crucial for several reasons:

- **Inhibition of Nucleases:** DNases, enzymes that degrade DNA, require Mg^{2+} as a cofactor. By sequestering these ions, Chelex® 100 inactivates nucleases, protecting the already fragile aDNA from further degradation.^[1]
- **Prevention of DNA Damage at High Temperatures:** The boiling step in Chelex® 100 protocols helps to lyse cells and denature proteins. Chelex® 100 is thought to prevent the breakdown of DNA that can occur at high temperatures in low ionic strength solutions by chelating metal ions that may catalyze this process.

- **Removal of PCR Inhibitors:** Ancient samples are often contaminated with potent PCR inhibitors from the burial environment, such as humic acids. Chelex® 100 has been shown to be effective in removing some of these inhibitors, leading to more successful downstream applications like PCR.[3]

The Chelex® 100 method is a relatively simple, rapid, and inexpensive alternative to more complex and hazardous organic extraction methods, making it a valuable tool in ancient DNA research.[4]

Data Presentation

PCR Amplification Success Rate Comparison

A study comparing a standard Chelex® 100 protocol with an optimized protocol for aDNA extraction from ancient skeletal remains demonstrated a significant improvement in PCR amplification success. The optimized protocol showed a markedly higher frequency of specific products, indicating a higher quality of isolated DNA.[4]

Locus	Protocol	Amplification Success Rate
HUMVWA31/A	Standard Chelex® Protocol	33.3%
	Optimized Chelex® Protocol	70.8%
HUMTH01	Standard Chelex® Protocol	Equal Success Rate
	Optimized Chelex® Protocol	Equal Success Rate

Data sourced from an optimized protocol for DNA extraction from ancient skeletal human remains using Chelex-100.[4]

DNA Yield and Purity from Forensic Samples

While specific quantitative data for ancient samples is scarce in the literature, the following table provides an indication of Chelex® 100's performance with various forensic sample types. It is important to note that aDNA yields are typically much lower and purity can be more variable.

Sample Type	Extraction Method	Reported DNA Yield
Semen	Chelex®-100	Highest yield compared to QIAamp® and AutoMate Express™
Saliva	Chelex®-100	Highest yield compared to QIAamp® and AutoMate Express™
Blood	Chelex®-100	Lower yield compared to AutoMate Express™

Note: This data is from forensic samples and should be considered as a general guide. aDNA yields are expected to be significantly lower.

Experimental Workflows and Signaling Pathways

Chelex® 100 Ancient DNA Extraction Workflow

The following diagram illustrates the general workflow for extracting ancient DNA from skeletal remains using an optimized Chelex® 100 protocol.



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Caption: Workflow for ancient DNA extraction from skeletal remains using Chelex® 100.

Experimental Protocols

Optimized Chelex® 100 Protocol for Ancient Skeletal Remains

This protocol is adapted from a study that demonstrated improved amplification outcomes for aDNA from skeletal remains.[3][4]

Materials:

- Ancient bone or tooth sample
- Sterile, disposable labware (tubes, pestle, etc.)
- 0.5 M EDTA, pH 8.0
- 5% (w/v) Chelex® 100 solution in sterile water
- Proteinase K (20 mg/mL)
- Sterile, DNA-free water
- Vortex mixer
- Thermomixer or heating block
- Centrifuge

Procedure:

- Sample Preparation:
 - Decontaminate the surface of the bone or tooth sample by removing the outer layer with a sterile scalpel or sandblaster.
 - Grind the sample to a fine powder using a sterile mortar and pestle or a mixer mill.
- Decalcification:
 - In a sterile 2 mL tube, mix 0.3 g of bone powder with 1.5 mL of 0.5 M EDTA solution.
 - Incubate at room temperature with constant rotation for 48 hours to demineralize the bone powder.

- Lysis and DNA Extraction:
 - Centrifuge the tube to pellet the remaining bone powder and discard the supernatant.
 - Add 1300 μ L of 5% Chelex® 100 solution and 500 μ L of Proteinase K (20 mg/mL) to the pellet.
 - Vortex briefly and incubate at 56°C for an appropriate duration (e.g., 2-3 hours) with constant shaking to digest proteins.
 - Vortex briefly again and incubate at 95°C for 8 minutes to inactivate the Proteinase K and denature the DNA.
- DNA Collection:
 - Allow the mixture to cool to room temperature.
 - Centrifuge at high speed (e.g., 12,000 x g) for 6 minutes to pellet the Chelex® resin and cellular debris.
 - Carefully transfer the supernatant containing the DNA to a new sterile tube. Avoid transferring any of the Chelex® beads.
- Optional Further Purification:
 - For samples with high levels of PCR inhibitors, an additional purification step using a commercial DNA cleanup kit or spin column is recommended.
- Storage:
 - Store the extracted DNA at -20°C for long-term preservation.

Application Notes

Sample Types

The Chelex® 100 method can be adapted for various ancient sample types:

- **Bones and Teeth:** These are the most common sources of aDNA. The dense mineral matrix can protect DNA from degradation. The protocol above is optimized for these sample types.
- **Hair:** Hair shafts can preserve DNA, particularly mitochondrial DNA. The outer layers of the hair should be decontaminated before proceeding with a modified Chelex® extraction, which may involve a shorter incubation time.
- **Soft Tissues:** In rare cases of exceptional preservation (e.g., mummified remains), soft tissues can yield aDNA. The protocol would need to be adjusted to account for the different tissue composition.

Troubleshooting

- **Low DNA Yield:**
 - Increase the amount of starting material if possible, but be aware that this may also increase the concentration of PCR inhibitors.
 - Optimize the Proteinase K digestion time.
 - Ensure the sample is ground to a very fine powder to maximize surface area for extraction.
- **PCR Inhibition:**
 - If PCR fails, consider diluting the DNA extract (e.g., 1:10, 1:100) to reduce the concentration of inhibitors.[5]
 - Perform an additional purification step using a commercial kit.
 - Add PCR facilitators like bovine serum albumin (BSA) to the PCR reaction mix to help overcome inhibition.

Limitations

- **Single-Stranded DNA:** The boiling step in the Chelex® 100 protocol results in denatured, single-stranded DNA.[2] This is suitable for most PCR-based applications but may not be ideal for methods that require double-stranded DNA.

- DNA Degradation: While Chelex® 100 protects DNA, the harsh heating step can potentially further fragment already degraded aDNA.[6]
- Purity: Chelex® 100 extracts may contain more impurities than those from more rigorous purification methods. This can affect the accuracy of spectrophotometric quantification.

Conclusion

The Chelex® 100 method offers a straightforward and effective means of extracting aDNA from ancient samples, particularly skeletal remains. Its ability to inactivate nucleases and remove PCR inhibitors makes it a valuable technique in the field of ancient DNA research. While it has some limitations, the optimized protocol presented here can significantly improve the success of downstream molecular analyses, contributing to our understanding of the past through genetic evidence.

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